molecular formula C15H10ClNO5S B1626669 5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride CAS No. 885279-82-3

5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1626669
CAS No.: 885279-82-3
M. Wt: 351.8 g/mol
InChI Key: NXTGLPOAHUQHMP-UHFFFAOYSA-N
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Description

5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride is a complex organic compound characterized by the presence of an isoindoline nucleus and sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction is often carried out under reflux conditions using solvents such as isopropanol and water, with catalysts like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the isoindoline nucleus.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like pyridine, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxoisoindolin-2-yl)-2-methoxybenzene-1-sulfonyl chloride is unique due to its combination of the isoindoline nucleus with a sulfonyl chloride group, providing a versatile platform for chemical modifications and applications. Its stability and reactivity make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5S/c1-22-12-7-6-9(8-13(12)23(16,20)21)17-14(18)10-4-2-3-5-11(10)15(17)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTGLPOAHUQHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561170
Record name 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-82-3
Record name 5-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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